REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].OS(O)(=O)=O.[CH2:18](O)[CH3:19]>>[CH2:18]([O:11][C:10]([CH:2]1[CH2:1][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1)=[O:12])[CH3:19]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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C1C(CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
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9 mL
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Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
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77 mL
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Type
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reactant
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Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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The colorless solution was stirred at 75° C. over a period of 48 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with dichloromethane (10 mL) and water (10 mL)
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Type
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CUSTOM
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Details
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Two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under high vacuum
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Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was purified on a Biotage™ 40M column (silica, hexanes/ethyl acetate 1:0 to 97:3)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1CC2=CC=CC=C2C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |